molecular formula C29H24ClN3O5 B2482974 4-[(3E)-3-(6-chloro-2-oxo-4-phenylquinolin-3-ylidene)-5-(4-methoxyphenyl)pyrazolidin-1-yl]-4-oxobutanoic acid CAS No. 312596-62-6

4-[(3E)-3-(6-chloro-2-oxo-4-phenylquinolin-3-ylidene)-5-(4-methoxyphenyl)pyrazolidin-1-yl]-4-oxobutanoic acid

Cat. No. B2482974
CAS RN: 312596-62-6
M. Wt: 529.98
InChI Key: UBBXFCINAAELSD-UHFFFAOYSA-N
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Description

The compound belongs to a broader category of chemical entities that include quinolines and pyrazoles, which are of significant interest in the field of medicinal chemistry due to their diverse pharmacological activities. These compounds are often explored for their potential as antimicrobial agents, anticancer agents, and more, based on their unique chemical structures and properties.

Synthesis Analysis

The synthesis of quinoline and pyrazole derivatives typically involves multi-step chemical reactions including chlorination, bromination, and condensation reactions. For instance, Hassanin and Ibrahim (2012) explored the synthesis of novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones through a series of chlorination and condensation reactions, highlighting the complexity and diversity of synthetic approaches available for these compounds (Hany M Hassanin, M. Ibrahim, 2012).

Molecular Structure Analysis

The molecular structure of compounds in this category is often confirmed using single-crystal X-ray analysis, as demonstrated by Kumarasinghe et al. (2009), who studied the structure of related pyrazole derivatives. This analytical technique provides unambiguous determination of the molecular geometry, confirming the regioisomerism and conformational specifics crucial for understanding the compound's potential interactions and reactivity (Isuru R. Kumarasinghe, V. Hruby, G. Nichol, 2009).

Chemical Reactions and Properties

Chemical reactions involving these compounds can lead to a variety of products depending on the reactants and conditions used. For example, Teixeira et al. (2021) described the synthesis of novel pyrazolo[3,4-b]quinoline compounds through different methodologies, emphasizing the versatility of chemical transformations that can be achieved. These reactions often involve complex mechanisms, including unexpected cyclization and phosphonylation reactions, highlighting the rich chemistry of quinoline and pyrazole derivatives (Fátima C Teixeira, Carla Lucas, M. J. M. Curto, et al., 2021).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are critical for their practical applications. For instance, X-ray powder diffraction data provided by Wang et al. (2017) for a related compound offers valuable insights into the crystalline structure, which is essential for understanding the material's stability, formulation, and potential use in various applications (Qing Wang, Zili Suo, Yong Zhang, et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interactions with biological targets, are pivotal for the development of pharmacologically active agents. Research by Minegishi et al. (2015) on a series of indenopyrazoles, for example, highlights the importance of specific functional groups in achieving desired biological activities, such as antiproliferative effects against cancer cells, which could be analogous to the activities explored for the compound (Hidemitsu Minegishi, Y. Futamura, Shinji Fukashiro, et al., 2015).

Scientific Research Applications

Antioxidant Efficiency in Lubricating Greases

The synthesis and characterization of quinolinone derivatives, including those with structural similarities to the specified compound, have been investigated for their efficiency as antioxidants in lubricating greases. Studies have shown that these compounds can significantly decrease the total acid number and oxygen pressure drop, indicating their potential as effective antioxidants in industrial applications (Hussein, Ismail, & El-Adly, 2016).

Antimicrobial Activity

Research on novel quinoline derivatives bearing pyrazoline and pyridine analogues has demonstrated significant antibacterial and antifungal activities. These compounds, which share a structural framework with the specified chemical, have been tested against various bacterial and fungal strains, showing potent activity. The presence of electron-withdrawing groups has been found to enhance antimicrobial activity, suggesting the importance of structural modification for biological effectiveness (Desai, Patel, & Dave, 2016).

Anticancer Activity

A study focused on the synthesis of thiazolidin-4-one derivatives from quinoline compounds has indicated potential anticancer and HIV properties. These compounds, related to the chemical structure of interest, were evaluated for their antimicrobial activity and show promising directions for further exploration in cancer and HIV treatment research (Patel, Gor, Patel, & Shah, 2013).

Mechanism of Action in NMDA Receptor Modulation

The compound DQP-1105, closely related to the specified chemical, has been identified as a new class of N-methyl-D-aspartate (NMDA) receptor antagonists, demonstrating subunit-selective inhibition. This study provides insights into the noncompetitive mechanism of action of such compounds, emphasizing their potential in targeting specific subunits of the NMDA receptor, which could be pivotal for developing new neurological disorder treatments (Acker et al., 2011).

Synthesis and Evaluation for Antimicrobial Properties

Several studies have synthesized novel quinoline and pyrazoline derivatives to evaluate their antimicrobial properties. These efforts underline the versatile chemical framework of compounds similar to the one specified, highlighting their potential in developing new antimicrobial agents. The structural modifications and synthesis routes explored in these studies contribute to a better understanding of the relationship between chemical structure and biological activity, paving the way for the design of more effective drugs (El-Taweel, Ibrahim, & Hanna, 2001).

properties

IUPAC Name

4-[5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24ClN3O5/c1-38-20-10-7-17(8-11-20)24-16-23(32-33(24)25(34)13-14-26(35)36)28-27(18-5-3-2-4-6-18)21-15-19(30)9-12-22(21)31-29(28)37/h2-12,15,24H,13-14,16H2,1H3,(H,31,37)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBXFCINAAELSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

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